Acid Red 122
Description
Contextual Significance of Acid Red 122 as a Chemical Entity in Industrial and Environmental Systems
This compound is an orange powder that is soluble in water. worlddyevariety.comchinainterdyes.com It is primarily used in the dyeing of polyamide, silk, and wool fabrics, with a particular suitability for nylon. worlddyevariety.comchinainterdyes.com Its vibrant and strong color has made it a valuable component in the textile industry. dipengroup.com The compound is also utilized in other industrial applications, including automotive coatings, plastics, and printing inks, where its color strength and stability are highly valued. dipengroup.compr122.com
The very properties that make this compound a desirable industrial dye—its stability and persistence—also contribute to its environmental significance. As a synthetic organic compound, its presence in industrial wastewater poses a challenge to environmental systems. The discharge of dye-laden effluents into water bodies is a significant source of pollution, with potential impacts on aquatic ecosystems. ontosight.airesearchgate.net
Evolution of Research Perspectives on this compound: From Industrial Application to Environmental Challenge
The research trajectory of this compound mirrors the broader evolution of chemical scrutiny, from a focus on industrial efficacy to a more holistic understanding that encompasses environmental stewardship. Early research and development were likely centered on optimizing its synthesis and application for dyeing processes, aiming for enhanced colorfastness and stability. worlddyevariety.comchinainterdyes.com
However, with a growing awareness of the environmental impact of industrial activities, the scientific focus has shifted. A significant body of research now investigates the environmental fate of this compound and similar azo dyes. researchgate.net The limited biodegradability of these compounds is a major concern, prompting studies into various degradation methods. researchgate.netmdpi.com Advanced oxidation processes (AOPs), for instance, are being explored as a promising technology for breaking down these recalcitrant organic pollutants in wastewater. mdpi.comtuiasi.ro The decay products of azo dyes, such as aromatic amines, are also of concern due to their potential toxicity. mdpi.com
Scope and Objectives of Comprehensive Academic Inquiry into this compound
Contemporary academic inquiry into this compound is multifaceted, addressing both its fundamental chemical nature and its environmental implications. Key research objectives include:
Characterization of Physicochemical Properties: Detailed investigation of its molecular structure, solubility, and stability under various conditions provides a foundation for understanding its behavior in both industrial and environmental settings.
Development of Advanced Degradation Technologies: Research is actively exploring and optimizing methods to break down this compound in wastewater. This includes studying the efficacy of different catalysts, oxidation agents, and treatment processes like electro-oxidation and plasma treatment. mdpi.comtuiasi.ro
Understanding Environmental Fate and Transport: Studies aim to model how this compound moves through and persists in different environmental compartments, which is crucial for assessing its potential ecological impact.
Exploration of Greener Alternatives: The challenges posed by this compound and other synthetic dyes have spurred research into the development of more environmentally benign colorants.
Interactive Data Table: Chemical Identity of this compound
| Property | Value |
| Chemical Name | C.I. This compound |
| CAS Registry Number | 12234-98-9 |
| Molecular Formula | C₃₈H₃₀N₄Na₂O₈S₂ |
| Molecular Weight | 780.78 g/mol |
| Appearance | Orange powder |
| Solubility | Soluble in water |
Interactive Data Table: Industrial Applications of this compound
| Industry | Application |
| Textiles | Dyeing of polyamide, silk, and wool fabrics, especially nylon. worlddyevariety.comchinainterdyes.com |
| Coatings | Automotive and industrial coatings. dipengroup.compr122.com |
| Plastics | Coloring of various plastics. dipengroup.compr122.com |
| Printing | Printing inks. dipengroup.com |
Properties
CAS No. |
12234-98-9 |
|---|---|
Molecular Formula |
C38H30N4Na2O8S2 |
Synonyms |
Red GN |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering of Acid Red 122
Historical and Contemporary Synthetic Methodologies for Acid Red 122 Production
The synthesis of this compound is based on the formation of its central quinacridone (B94251) ring system, which is substituted with methyl groups fishersci.ca. Various synthetic routes have been established for producing quinacridone pigments on an industrial scale, and these methodologies have been adapted for the specific synthesis of Pigment Red 122 fishersci.cafishersci.ca.
Traditional Synthesis Routes and Chemical Transformations
Traditional approaches to synthesizing quinacridone pigments, including this compound, typically involve the initial formation of a dihydroquinacridone intermediate, followed by its oxidation fishersci.ca. A common traditional route commences with a succinic dialkyl ester, which undergoes a condensation reaction with an appropriate arylamine, such as p-toluidine (B81030) for this compound fishersci.ca. This condensation can be performed as a one-pot or two-step process, often catalyzed by an acid like acetic acid, hydrochloric acid, or phosphoric acid fishersci.ca.
A critical chemical transformation in the traditional synthesis is the oxidative cyclization of the dihydroquinacridone intermediate to yield the quinacridone structure fishersci.ca. Historically, this oxidation step has been accomplished using various oxidizing agents. A widely cited traditional oxidant for this transformation is m-nitrobenzene sodium sulfonate fishersci.canih.gov. While effective in facilitating the conversion to the desired pigment, the use of m-nitrobenzene sodium sulfonate has presented environmental challenges, particularly concerning the difficulty in treating the resulting waste streams nih.govwikipedia.org.
Another traditional synthetic strategy involves the acid-catalyzed ring closure of 2,5-diarylaminoterephthalic acid derivatives fishersci.ca. These intermediates, typically prepared from the reaction of 2,5-dibromoterephthalic acid or its dichloro analog with an arylamine, are cyclized using strong acidic condensation agents fishersci.ca. Polyphosphoric acid (PPA) has been a traditional reagent utilized for this ring-closure reaction in the synthesis of Pigment Red 122 nih.govwikipedia.orgwikipedia.orgfishersci.ca.
Innovations in Oxidative Condensation Techniques for this compound (e.g., Atmospheric Oxidation)
Driven by the need to address the environmental concerns associated with traditional oxidants like m-nitrobenzene sodium sulfonate, significant innovations have been made in developing cleaner and more efficient oxidative condensation techniques for this compound synthesis nih.govwikipedia.org.
Hydrogen peroxide has also emerged as a less hazardous alternative oxidant for the oxidative condensation step nih.govwikipedia.org. The use of hydrogen peroxide under specific reaction conditions, such as alkaline environments, facilitates the oxidative condensation of precursors like dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and p-toluidine to form the this compound intermediate nih.govwikipedia.org. This method offers milder reaction conditions, reduced energy consumption, and yields a high-purity product, effectively mitigating the issues related to the degradation of m-nitrobenzene sodium sulfonate nih.gov.
Advancements in Green Chemistry Principles for this compound Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances nih.gov. Several advancements have been realized in applying these principles to the synthesis of this compound, particularly through the replacement of hazardous reagents and the incorporation of catalytic methodologies.
Replacement of Hazardous Reagents in this compound Manufacturing (e.g., m-nitrobenzene sodium sulfonate substitution)
A primary focus of green chemistry initiatives in this compound manufacturing has been the replacement of hazardous reagents. As previously mentioned, m-nitrobenzene sodium sulfonate is a traditional oxidant whose poor biodegradability poses environmental challenges nih.govwikipedia.org.
Innovative synthetic processes have successfully demonstrated the feasibility of substituting m-nitrobenzene sodium sulfonate with more environmentally favorable alternatives, including hydrogen peroxide and atmospheric oxygen nih.govwikipedia.org. Utilizing hydrogen peroxide for oxidative condensation under basic conditions provides a gentler process that yields a high-purity product and avoids the degradation issues associated with m-nitrobenzene sodium sulfonate nih.gov. Similarly, the implementation of atmospheric oxidation completely eliminates the need for m-nitrobenzene sodium sulfonate, resulting in a cleaner synthesis with reduced by-product formation and lower environmental remediation costs wikipedia.org.
Catalytic Approaches in this compound Synthesis (e.g., Solid Acid Catalysis for Ring-Closure)
Catalytic approaches are integral to green chemistry as they enable reactions to proceed more efficiently, often under milder conditions and with reduced waste generation nih.gov. In the synthesis of this compound, catalytic methods have been explored, particularly for the crucial ring-closure step.
Traditionally, the cyclization reaction to form the quinacridone ring system has frequently employed polyphosphoric acid (PPA) nih.govwikipedia.orgwikipedia.orgfishersci.ca. While effective, PPA is a strong acid, and its handling and disposal can present operational and environmental challenges.
Recent advancements have introduced the use of solid acid catalysts as a more environmentally conscious alternative for the ring-closure reaction nih.gov. Solid acid catalysts offer advantages such as facile separation from the reaction mixture and the potential for recycling, which can lead to reduced waste and lower production costs nih.gov. Replacing PPA with a solid acid catalyst for the ring-closure step in this compound synthesis results in a process that is less corrosive to manufacturing equipment and generates less waste, representing a significant stride towards greener pigment production nih.gov.
Process Optimization and Yield Enhancement in this compound Production
Process optimization and yield enhancement are crucial for efficient and cost-effective chemical manufacturing, aiming to maximize product output while minimizing waste. Advancements in the synthetic methodologies for this compound have intrinsically contributed to improvements in these areas.
Yield enhancement remains a continuous objective in chemical synthesis. While comprehensive data tables detailing yield improvements across all historical and contemporary methods are not extensively provided in the available sources, some patent literature highlights improved yields associated with newer processes. For example, a reported synthesis of the intermediate 2,9-dimethylquinacridone (B1329379) using polyphosphoric acid achieved a crude product yield of 99.59% in one instance wikipedia.orgfishersci.ca. Another study on the preparation of the intermediate DTTA via atmospheric oxidation reported a yield of 93.69% with a purity of 96.42% wikipedia.org. These examples underscore the emphasis on achieving high yields in the key synthetic steps.
Optimization efforts also encompass the fine-tuning of reaction parameters such as temperature, reaction time, and reagent ratios. Specific temperature ranges and reaction durations are defined for the condensation and ring-closure steps in various reported synthetic procedures nih.govwikipedia.orgwikipedia.orgfishersci.ca. The mass ratios of reactants, including ethanol, dimethyl succinyl succinate, p-toluidine, hydrochloric acid, sodium hydroxide (B78521) solution, and hydrogen peroxide, have been optimized in certain processes to enhance efficiency and yield nih.gov. Similarly, the optimal ratio of solid acid catalyst to the intermediate DTTA has been determined for the ring-closure reaction nih.gov.
Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis
While specific detailed studies on the reaction kinetics and thermodynamics solely focused on the synthesis of this compound (Pigment Red 122) are not extensively detailed in the provided search results, general principles of the reactions involved and related studies on similar azo dyes and quinacridone synthesis can provide insight.
The synthesis of the DTTA intermediate involves condensation and oxidation reactions. The rates of these reactions are influenced by factors such as temperature, reactant concentrations, and the presence of catalysts. For instance, the oxidation step using hydrogen peroxide is carried out at elevated temperatures (e.e.g., 68-70°C) guidechem.com.
The subsequent cyclization reaction, often a Dieckmann condensation type reaction followed by cyclization, is typically conducted at high temperatures in strongly acidic media chemicalbook.com. The reaction time and temperature are critical parameters influencing the yield and purity of the quinacridone product guidechem.comepo.orgjustia.comchemicalbook.com. For example, cyclization in polyphosphoric acid is reported at temperatures ranging from 100°C to 130°C for periods of 3 to 6 hours guidechem.comepo.orgjustia.comchemicalbook.com.
While direct kinetic models and thermodynamic parameters specifically for this compound synthesis reactions (like the condensation to DTTA or the cyclization of DTTA) are not provided, the reaction conditions reported in synthetic procedures imply specific kinetic and thermodynamic requirements. High temperatures and strong acidic conditions for cyclization suggest a reaction with a significant activation energy that is favored at elevated temperatures.
Purification and Isolation Strategies for this compound
The purification and isolation of this compound are critical steps to obtain a product with desired purity and pigmentary properties. The general process often involves filtration, washing, and drying steps after the synthesis is complete guidechem.comgoogle.com.
Following the cyclization reaction, the reaction mixture is typically cooled and the crude pigment is isolated by filtration guidechem.comgoogle.com. The filter cake is then washed to remove residual acids, salts, and other soluble impurities guidechem.comgoogle.com. Washing with water until a neutral pH is achieved is a common practice guidechem.com.
Further purification or post-treatment steps can be employed to improve the pigment's characteristics, such as particle size and dispersion properties. One method involves heating the crude pigment in an organic solvent, such as dimethyl formamide, followed by cooling, filtration, and washing environmentclearance.nic.in.
Techniques like high-performance liquid chromatography (HPLC) can be used for the analysis and isolation of impurities in Pigment Red 122 sielc.comsielc.com. Reverse phase HPLC methods using mobile phases containing acetonitrile (B52724), water, and an acid (like phosphoric acid or formic acid for MS compatibility) have been developed for the analysis and preparative separation of PR 122 sielc.comsielc.com.
Encapsulation techniques have also been explored to improve the dispersion stability of Pigment Red 122. This involves preparing a dispersion of the pigment and then encapsulating the particles using polymers or resins alfa-chemistry.comresearchgate.net. Encapsulation can involve processes like sedimentation using copolymers or microencapsulation using UV-curable resins alfa-chemistry.comresearchgate.net. Purification of encapsulated pigment dispersions can involve techniques such as diafiltration to remove excess salts and achieve a desired solid content google.com.
The physical form of the isolated product is typically a solid powder chemicalbook.comgoogle.com. Drying methods are employed to remove residual solvent or water from the filter cake google.comenvironmentclearance.nic.in.
Detailed data on purification yields or efficiency for specific methods are not consistently available in the provided snippets. However, the purity of the intermediate DTTA has been analyzed by liquid chromatography, showing purities around 96.42% in one report guidechem.com. The final pigment's quality is assessed based on various parameters including water content, soluble matter, oil absorption, conductivity, and fastness properties ccchemical.com.
Here is a table summarizing some technical data for Pigment Red 122:
| Test Item | Specification | Results (Example) |
| Content of water (%) | ≤ 2.5 | 1.7 |
| Soluble matter in water (%) | ≤ 2.0 | 1 |
| Oil absorption (%) | 45 ± 5 | 47.5 |
| Conductivity (µm/cm) | ≤ 250 | 210 |
| pH value | 6.5 – 7.5 | 6.85 |
| Light Fastness (8=excellent) | 6-7 | - |
| Heat Resistance (°C) | < 280 (for plastics) | - |
Note: The "Results (Example)" column contains sample data from one source and may vary depending on the specific product and manufacturing process. ccchemical.com
Advanced Analytical and Spectroscopic Characterization of Acid Red 122
Chromatographic Methodologies for Acid Red 122 Analysis
Chromatographic techniques are fundamental for separating this compound from complex matrices and for analyzing its purity and related substances.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Separation and Quantification
HPLC and its higher-resolution counterpart, UHPLC, are extensively employed for the separation and quantification of this compound in diverse samples, including food and beverages. fishersci.cauni.lunih.govmedjchem.com Reversed-phase HPLC, typically utilizing C18 stationary phases, is a common approach due to the relatively polar nature of the dye. fishersci.cauni.lu
Typical mobile phases involve mixtures of acetonitrile (B52724) and water, often acidified with modifiers such as phosphoric acid or ammonium (B1175870) acetate (B1210297) to optimize chromatographic separation and peak shape. fishersci.camedjchem.comwikipedia.orgwikipedia.org Detection is commonly achieved using UV/Vis or photodiode array (PDA) detectors, taking advantage of this compound's strong absorbance in the visible spectrum, with a maximum absorbance reported around 515-526 nm. envirobiotechjournals.commdpi.comscribd.com
Several studies highlight the effectiveness of HPLC for the determination of this compound alongside other synthetic food colorants. fishersci.camedjchem.com For instance, one method describes the separation of nine water-soluble synthetic colorants, including Azorubine (E122), using HPLC with UV detection on a C18 column and a mobile phase gradient of 100 mM ammonium acetate and acetonitrile. fishersci.ca Another application utilized UHPLC with extended PDA detection for the analysis of various color additives in foods and cosmetics, demonstrating the capability for efficient separation. uni.lumedjchem.com UHPLC systems, with their smaller particle size columns, enable faster analysis times and improved resolution compared to conventional HPLC. uni.lumedjchem.comwikipedia.org
An example of HPLC conditions for the analysis of synthetic food colorants, including this compound, is presented in the table below based on available data:
| Parameter | Condition |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water with modifier (e.g., Ammonium Acetate, Phosphoric Acid) fishersci.camedjchem.comwikipedia.orgwikipedia.org |
| Detection | UV/Vis or PDA |
| Wavelength (λmax) | ~515 - 526 nm envirobiotechjournals.commdpi.comscribd.com |
| Elution | Isocratic or Gradient fishersci.ca |
Mass Spectrometric Techniques for Structural Elucidation and Impurity Profiling of this compound
Mass spectrometry (MS) provides valuable information regarding the molecular weight and structure of this compound and its related compounds, including degradation products and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Intermediates Identification
LC-MS and tandem mass spectrometry (LC-MS/MS) are indispensable tools for the identification and structural elucidation of degradation intermediates of this compound. These techniques allow for the separation of complex mixtures of degradation products by LC, followed by their detection and characterization by MS.
Studies investigating the degradation of Carmoisine (Acid Red 14/122) using processes like Fenton oxidation or photodegradation have successfully employed LC-MS/MS to identify the resulting transformation products. nih.govenvirobiotechjournals.comresearchgate.net These identified degradation products often include smaller aromatic compounds and sulfonates formed by the cleavage of the azo bond and further reactions. medjchem.comresearchgate.net
Examples of identified degradation products of Carmoisine include sulfanilic acid (PubChem CID: 8479) and naphthionic acid (PubChem CID: 6790). fishersci.cauni.lumedjchem.comwikipedia.orgresearchgate.netnih.gov More detailed LC-MS/MS analysis has revealed intermediates such as 4,6,7-Trihydroxy-3-nitro-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonic acid anion, Sodium; 4,5,6,7,8-pentahydroxy-3-nitro-naphthalene-1-sulfonate, and 4-Hydroxy-but-3-enoic acid, providing insights into the degradation pathways.
The application of LC-MS allows for accurate mass measurements and fragmentation analysis, which are crucial for determining the elemental composition and elucidating the structures of unknown degradation products. nih.gov
A summary of some identified degradation products of this compound is provided below:
| Compound Name | PubChem CID (if available) |
| Sulfanilic acid | 8479 wikipedia.orgfishersci.nonih.govuni.lu |
| Naphthionic acid | 6790 fishersci.cauni.luwikipedia.orgnih.gov |
| 4,6,7-Trihydroxy-3-nitro-5,8-dioxo-5,8-dihydronaphthalene-1-sulfonic acid anion | Not readily available |
| Sodium; 4,5,6,7,8-pentahydroxy-3-nitro-naphthalene-1-sulfonate | Not readily available |
| 4-Hydroxy-but-3-enoic acid | Not readily available |
Spectroscopic Approaches for this compound Analysis
Spectroscopic techniques provide complementary information on the structure, functional groups, and concentration of this compound.
UV-Vis Spectroscopy: UV-Vis spectrophotometry is a widely used and simple technique for the quantitative analysis of this compound due to its characteristic strong absorption in the visible region of the electromagnetic spectrum. mdpi.comscribd.comuni.luveterinaryworld.orgijsr.netuns.ac.idscribd.com The maximum absorbance wavelength (λmax) of Carmoisine is typically found between 515 and 526 nm. envirobiotechjournals.commdpi.comscribd.com This property allows for the direct measurement of dye concentration in solutions using Beer-Lambert Law. UV-Vis spectroscopy is also valuable for monitoring the degradation of this compound by observing the decrease in absorbance at its λmax over time as the dye is broken down. mdpi.comuni.luveterinaryworld.orgijsr.net
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is a useful technique for identifying the functional groups present in this compound and for studying structural changes that occur during its degradation or interaction with other materials. utm.myresearchgate.netveterinaryworld.orgijsr.netirost.irresearchgate.net The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to vibrations of its chemical bonds, such as the azo (-N=N-) stretching vibration, O-H stretching from hydroxyl groups, S=O stretching from sulfonic acid groups, and C=C stretching from the aromatic rings. utm.myveterinaryworld.orgijsr.netirost.irresearchgate.net Changes or disappearance of these bands in the spectra of degraded samples can indicate which functional groups and bonds have been affected by the degradation process. ijsr.net FTIR has been used to analyze the intermediates formed during the degradation of Carmoisine, providing evidence of bond cleavage. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is a powerful technique for the detailed structural elucidation of organic molecules like this compound. envirobiotechjournals.comalmerja.comresearchgate.netmdpi.comwikipedia.orghmdb.caresearchgate.netresearchgate.netchemicalbook.com While detailed NMR spectra with peak assignments for this compound were not extensively found in the public search results, a Certificate of Analysis for Carmoisine mentions the use of 1H NMR to confirm its structure and purity. medchemexpress.com NMR provides information about the chemical environment of individual atoms within the molecule, allowing for confirmation of the proposed structure and identification of any structural isomers or impurities.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Monitoring and Kinetic Studies
UV-Vis spectrophotometry is a widely used technique for analyzing chemical substances, enabling the determination of concentration and the study of reaction kinetics researchgate.nettechnologynetworks.com. This method measures the absorption or transmission of UV or visible light through a sample at specific wavelengths technologynetworks.com. The amount of light absorbed is influenced by the sample's composition and concentration technologynetworks.com.
For concentration monitoring, UV-Vis spectroscopy relies on the principle that a substance absorbs light most strongly at a specific wavelength, known as the maximum absorbance wavelength (λmax) technologynetworks.com. By measuring the absorbance of a sample at its λmax and comparing it to a calibration curve prepared from solutions of known concentrations, the concentration of the substance in the unknown sample can be determined technologynetworks.comvalenciacollege.edu. This technique is essential for quantitative analysis in chemistry researchgate.net.
In kinetic studies, UV-Vis spectrophotometry allows for the continuous monitoring of changes in concentration over time by measuring the absorbance at a characteristic wavelength as a reaction proceeds researchgate.netnih.gov. This provides valuable data for determining reaction rates and mechanisms researchgate.net. While general principles of UV-Vis for kinetic studies are well-established researchgate.netnih.govnih.gov, specific detailed research findings on the kinetic studies of this compound using UV-Vis from the search results are limited in the provided snippets. However, the technique's applicability for monitoring transformations and determining concentrations valenciacollege.edunih.gov suggests its potential for studying reactions involving this compound.
Infrared and Raman Spectroscopy for Functional Group Analysis and Structural Fingerprinting
IR spectroscopy is based on the absorption of infrared light at frequencies that match the vibrational frequencies of molecular bonds wikipedia.org. Different functional groups within a molecule absorb IR radiation at characteristic frequencies, leading to specific bands in the IR spectrum that serve as a fingerprint for identifying these groups wikipedia.orgslideshare.net.
Raman spectroscopy, on the other hand, involves the inelastic scattering of photons, where the energy difference between the incident and scattered light corresponds to the vibrational energy levels of the sample nih.govacs.org. IR and Raman spectroscopies are often complementary, as they are sensitive to different types of molecular vibrations based on different selection rules nih.govwikipedia.orgacs.org. IR is more sensitive to vibrations involving changes in dipole moment, while Raman is more sensitive to vibrations involving changes in polarizability nih.gov.
These techniques are widely used for the identification of organic compounds, structure determination, and qualitative and quantitative analysis of functional groups slideshare.net. They can also be used to study chemical reactions and analyze the structure of complex molecules slideshare.net. Specific application of FTIR and Raman spectroscopy for the characterization of this compound, particularly in the context of modification and structural analysis, has been reported researchgate.netresearchgate.net. FTIR results can show characteristic peaks that indicate the presence of specific bonds and functional groups, such as those formed by hydrogen bonding taylors.edu.my.
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, and other structural properties of materials mdpi.comwikipedia.org. It is based on the diffraction of X-rays by the atoms in a crystal lattice wikipedia.org. When X-rays interact with a crystalline material, they are diffracted in specific directions according to Bragg's law, resulting in a unique diffraction pattern mdpi.comwikipedia.org.
The positions and intensities of the diffraction peaks in an XRD pattern are characteristic of the crystalline phases present in the sample mdpi.combanglajol.info. By analyzing the diffraction pattern and comparing it to databases of known patterns, the crystalline phases can be identified mdpi.combanglajol.info. XRD can also provide information about the lattice parameters, crystallite size, and preferred orientation of the crystals mdpi.com.
XRD is a powerful technique for characterizing the atomic structure of materials and differentiating between materials that may appear similar by other methods wikipedia.org. It is used for phase identification and quantification in crystalline solids mdpi.combanglajol.info. Studies on this compound (Pigment Red 122) have utilized XRD to analyze the crystal form and structural properties of the pigment before and after modification researchgate.netresearchgate.net. For example, XRD analysis can reveal if the crystal form of the pigment changes significantly after surface treatment researchgate.net.
Microscopic and Particle Size Characterization of this compound
Microscopic and Particle Size Characterization of this compound
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential microscopic techniques used to investigate the morphology, surface structure, and nanostructure of materials at high resolution iucr.orgmdpi.comnih.gov.
SEM provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons and detecting the scattered or emitted electrons mdpi.comnih.gov. SEM images can reveal information about the shape, size, and surface features of particles mdpi.com.
TEM, on the other hand, transmits a beam of electrons through a thin sample and creates an image from the electrons that pass through mdpi.comnih.gov. TEM offers even higher resolution than SEM, allowing for the visualization of internal structures, crystallographic information, and the morphology of nanoparticles and nanostructures mdpi.comnih.govrsc.org.
Both SEM and TEM are valuable tools for characterizing the morphology and size distribution of pigment particles researchgate.netmdpi.com. They can be used to observe the shape of pigment particles and analyze different particle structures mdpi.comresearchgate.net. TEM can also provide information about the thickness of encapsulation layers on modified pigment particles alfa-chemistry.com. Studies on this compound have employed SEM and TEM to analyze the morphology and size distribution of the pigment, particularly after surface modification researchgate.netresearchgate.net. These techniques can show how surface treatments affect the dispersion and aggregation of pigment particles researchgate.net.
Particle Size Distribution Analysis
Particle size distribution is a crucial characteristic of pigments and other particulate materials, as it significantly influences their properties and performance in various applications sypigment.comalfa-chemistry.comheubach.com. Particle size distribution analysis determines the range of particle sizes present in a sample and the relative abundance of each size fraction researchgate.net.
Various techniques can be used for particle size distribution analysis, including laser diffraction and dynamic light scattering (DLS) researchgate.netresearchgate.net. These methods provide quantitative data on the particle size, often expressed as parameters like D50 (median particle size) and D90 (the size below which 90% of the particles fall) made-in-china.comresearchgate.net.
For this compound (Pigment Red 122), particle size and its distribution are important factors affecting properties such as tinting strength, dispersibility, and transparency sypigment.comalfa-chemistry.commade-in-china.comheubach.com. Studies have investigated the particle size distribution of this compound dispersions, particularly in the context of encapsulation and modification alfa-chemistry.comresearchgate.netresearchgate.net. For example, research has shown that the particle size distribution of pigment dispersions can be influenced by factors such as the type and amount of dispersant used alfa-chemistry.comresearchgate.net. Achieving a narrow particle size distribution is often desirable for optimal performance alfa-chemistry.com.
The average particle size of Pigment Red 122 can range from 50 to 150 nanometers sypigment.com. Nano-scale water-based pigment dispersions of Pigment Red 122 have been developed with specific particle size specifications, such as D50 ≤ 160 nm, D90 ≤ 250 nm, and D99 ≤ 350 nm made-in-china.com. Modified forms of the pigment can exhibit altered particle size distributions compared to the original pigment researchgate.net.
Here is a sample data table presenting typical particle size specifications for a high-quality Pigment Red 122 nano-scale water-based dispersion:
| Particle Size Parameter | Specification (nm) | Result (nm) |
| D50 | ≤ 160 | ≤ 135 |
| D90 | ≤ 250 | ≤ 180 |
| D99 | ≤ 350 | ≤ 220 |
| made-in-china.com |
Environmental Remediation and Degradation Pathways of Acid Red 122
Advanced Oxidation Processes (AOPs) for Acid Red 122 Degradation
AOPs are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively oxidize a broad range of organic pollutants. tandfonline.com These processes offer a sludge-free alternative for wastewater treatment and can lead to the complete mineralization of organic contaminants into carbon dioxide, water, and inorganic ions. tandfonline.comresearchgate.net
Photocatalytic Degradation of this compound
Photocatalysis is an AOP that utilizes semiconductor materials as catalysts under light irradiation to generate reactive species for pollutant degradation. nih.govacs.org
Various semiconductor materials have been explored as photocatalysts for the degradation of azo dyes, including this compound (Acid Red 14). Titanium dioxide (TiO2) and zinc oxide (ZnO) are among the most commonly investigated photocatalysts due to their favorable properties, such as high photocatalytic activity and stability. acs.orgresearchgate.net Studies have investigated the photocatalytic degradation of Acid Red 14 using ZnO catalysts. researchgate.netnih.gov Modified or doped semiconductors have also been developed to enhance photocatalytic efficiency, for instance, Ag-doped ZnO has been studied for Acid Red 1 degradation. researchgate.net Characterization techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) are often employed to analyze the morphology and crystallography of these catalysts. researchgate.net
The photocatalytic degradation of azo dyes like Acid Red 14 often follows pseudo-first order kinetics. researchgate.netnih.gov The primary active species involved in the photodegradation process are typically hydroxyl radicals (•OH) and holes (h+). ekb.eg The mechanism generally involves the generation of electron-hole pairs upon light absorption by the semiconductor catalyst. These charge carriers then react with water and dissolved oxygen to produce potent oxidizing species like •OH radicals and superoxide (B77818) radical anions (O2•−). researchgate.netekb.eg These radicals can attack the chromophore groups of the dye molecule, leading to the cleavage of azo bonds (-N=N-) and subsequent degradation. researchgate.net
The efficiency of photocatalytic degradation is influenced by several operational parameters.
pH: Solution pH is a critical factor that affects the surface charge of the photocatalyst, the ionization state of the dye molecule, and the generation of hydroxyl radicals. nih.govmdpi.com The optimal pH for Acid Red 14 degradation using ZnO has been reported to be around 11. researchgate.net However, other studies suggest efficient degradation of Acid Red 18 (a related azo dye) at pH 7.5 with a different catalyst system. nih.govwikipedia.org
Catalyst Loading: Increasing the catalyst concentration generally increases the number of active sites available for the reaction, leading to an enhanced degradation rate up to an optimal point. mdpi.comwikipedia.orgappliedmineralogy.commdpi.com Beyond this optimal loading, the degradation efficiency may decrease due to light scattering and reduced light penetration caused by increased turbidity. mdpi.commdpi.com Optimal catalyst loading for Acid Red 1 degradation with ZnO has been found to be 1.5 g/L in one study and 2 g/L in another. researchgate.net For Acid Red 14 degradation using MWCNTs, an optimal catalyst amount of 30 mg/L was reported.
Light Intensity: Higher light intensity typically leads to a higher rate of photodegradation as more photons are available to excite the photocatalyst and generate electron-hole pairs. nih.govmdpi.commdpi.comresearchgate.net
Initial Concentration: The initial concentration of the dye also affects the degradation rate. Generally, increasing the initial dye concentration can decrease the degradation rate, potentially due to the adsorption of dye molecules on the catalyst surface blocking active sites or inner filter effects reducing light penetration. researchgate.netmdpi.comappliedmineralogy.commdpi.com
Data illustrating the effect of operational parameters on photocatalytic degradation efficiency can be presented in tables:
| Parameter | Trend Observed (with increasing value) | Effect on Degradation Rate/Efficiency | Relevant Findings (Examples) |
| pH | Varies depending on catalyst/dye | Affects catalyst surface charge, dye ionization, radical generation. nih.govmdpi.com | Optimal pH 11 for Acid Red 1/ZnO researchgate.net; Efficient degradation of Acid Red 18 at pH 7.5 nih.govwikipedia.org. |
| Catalyst Loading | Increases then decreases | Increases active sites up to optimum, then light scattering occurs. mdpi.comwikipedia.orgappliedmineralogy.commdpi.com | Optimal loading 1.5 g/L or 2 g/L for Acid Red 1/ZnO researchgate.net; Optimal 30 mg/L for Acid Red 14/MWCNTs . |
| Light Intensity | Increases | More photon absorption, increased electron-hole pair generation. nih.govmdpi.commdpi.comresearchgate.net | Higher light intensity increased decolorization rate of Acid Red 87 with ZnO. mdpi.com |
| Initial Concentration | Decreases | Potential active site blocking or inner filter effects. researchgate.netmdpi.comappliedmineralogy.commdpi.com | Increased initial dye concentration decreased degradation rate of Acid Red 1. researchgate.net |
Reaction Kinetics and Mechanisms of this compound Photodegradation (e.g., Hydroxyl Radical Generation, Electron-Hole Pairs)
Fenton and Photo-Fenton Processes for this compound Treatment
Fenton and photo-Fenton processes are powerful AOPs that rely on the catalytic decomposition of hydrogen peroxide (H2O2) by iron ions to generate hydroxyl radicals. nih.gov
Both homogeneous and heterogeneous Fenton systems have been applied for the degradation of this compound (Acid Red 14).
In homogeneous Fenton systems , ferrous ions (Fe2+) are dissolved in the wastewater and react with H2O2 to produce •OH radicals (Fenton reaction). nih.govnih.gov
Fe2+ + H2O2 → Fe3+ + •OH + OH− nih.gov
Ferric ions (Fe3+) can also react with H2O2 (Fenton-like reaction), although typically at a slower rate. mdpi.com
Fe3+ + H2O2 → Fe2+ + •OOH + H+ mdpi.com
Studies have investigated the homogeneous Fenton degradation of Acid Red 14, examining the effects of parameters such as Fe2+ concentration, H2O2 concentration, and initial pH. researchgate.netmdpi.comresearchgate.netmdpi.com Homogeneous Fenton process has shown to be effective for decolorization and mineralization of Acid Red 14, with decolorization occurring faster than mineralization. nih.govtandfonline.com
Heterogeneous Fenton systems utilize solid catalysts containing iron (or other transition metals) to overcome the limitations of homogeneous systems, such as the formation of iron sludge and the narrow effective pH range. nih.govnih.govresearchgate.net In these systems, the catalytic reactions occur on the surface of the solid catalyst. Various heterogeneous catalysts have been explored for Acid Red 14 degradation, including Fe-ZSM5 zeolite, cast iron, Fe/kaolin, and activated carbon fiber with iron. nih.govtandfonline.comresearchgate.netrsc.org
The photo-Fenton process combines Fenton chemistry with UV or visible light irradiation, which can enhance the generation of •OH radicals by photoreducing Fe3+ back to Fe2+ and/or by the photolysis of Fe(III)-carboxylate complexes. wikipedia.orgresearchgate.netresearchgate.net
Fe3+ + hν → Fe2+ + •OH wikipedia.org
Photo-Fenton processes, both homogeneous and heterogeneous, have demonstrated high efficiency in the degradation and mineralization of Acid Red 14. nih.govresearchgate.net Studies have shown that photoelectro-Fenton processes, which electrochemically generate H2O2, can achieve high mineralization rates for Acid Red 14. researchgate.net The efficiency of Fenton and photo-Fenton processes is influenced by factors similar to photocatalysis, including pH, catalyst or iron concentration, and H2O2 concentration. mdpi.comnih.govnih.govtandfonline.comresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net
Heterogeneous Fenton processes are often considered more convenient due to easier catalyst separation and potential for reuse, as well as avoiding sludge generation. nih.gov
| Fenton Process Type | Description | Catalyst Examples | Advantages | Disadvantages |
| Homogeneous Fenton | Iron ions (Fe2+/Fe3+) dissolved in solution react with H2O2. nih.govnih.gov | FeSO4, FeCl3 | Effective •OH generation. nih.gov | Sludge formation, narrow optimal pH range (typically acidic). nih.govnih.govresearchgate.net |
| Heterogeneous Fenton | Solid catalysts containing iron or other metals catalyze H2O2 decomposition. | Fe-ZSM5, Cast iron, Fe/kaolin, Fe/activated carbon. nih.govtandfonline.comresearchgate.netrsc.org | Easier catalyst separation, wider effective pH range, reduced sludge. nih.gov | Potentially lower reaction rate compared to homogeneous systems. |
| Photo-Fenton | Fenton reaction assisted by UV or visible light irradiation. wikipedia.orgresearchgate.netresearchgate.net | Homogeneous Fe2+/Fe3+ + light, Heterogeneous catalysts + light. | Enhanced •OH generation, improved mineralization. nih.govresearchgate.net | Requires a light source. |
Mechanism of Hydroxyl Radical Formation and Reactivity in this compound Oxidation
Advanced Oxidation Processes (AOPs) often rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to degrade organic pollutants like this compound. In Fenton and Fenton-like processes, hydroxyl radicals are typically generated through the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) researchgate.netnih.govmdpi.com. This reaction, known as the Fenton reaction, can be represented as:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net
Hydroxyl radicals are potent and non-selective oxidants capable of reacting rapidly with a broad range of organic compounds, leading to their degradation nih.govuclm.es. The degradation of aromatic hydrocarbon systems, including azo dyes, by hydroxyl radicals is understood to follow pathways that can lead to aliphatic carboxylic acids and eventually complete mineralization into CO₂ and H₂O researchgate.net. In the context of azo dyes like this compound, •OH radicals can attack the azo bonds (-N=N-) and the aromatic rings, leading to the cleavage of the dye molecule and the formation of intermediate products psu.edu. Studies on the degradation of Acid Red 14 (Carmoisine) have indicated the involvement of oxidizing species such as hydrogen peroxide and hydroxyl radicals in its decomposition mdpi.com.
Optimization of Reaction Parameters (e.g., H₂O₂ Concentration, Iron Ion Dose)
The efficiency of Fenton and photo-Fenton processes for dye degradation is significantly influenced by various reaction parameters, including the concentrations of hydrogen peroxide and iron ions, as well as pH and temperature sapub.orgmdpi.com. Optimizing these parameters is crucial for achieving high degradation efficiency and minimizing reagent consumption sapub.orgupc.edu.
Research findings highlight the importance of the H₂O₂/Fe molar ratio for optimal process performance upc.edu. While specific optimal concentrations can vary depending on the target compound and water matrix, studies on the degradation of other dyes by Fenton processes provide insights into typical ranges. For instance, optimal concentrations of FeSO₄·7H₂O and H₂O₂ for the degradation of Acid Red 183 were found to be 0.4 mmol dm⁻³ of Fe³⁺ and 0.44 mol dm⁻³ of H₂O₂, respectively researchgate.net. Another study on Acid Blue 80 found optimal concentrations for the photo-Fenton process to be 1 mg L⁻¹ of [Fe] and 60-90 mg L⁻¹ of [H₂O₂] depending on the UV source researchgate.net.
Temperature can also play a role in enhancing the mineralization level, as higher temperatures can lead to more efficient H₂O₂ consumption sapub.orgmdpi.com. The optimal pH for Fenton reactions is typically around 3, as at higher pH values, the concentration of free Fe²⁺ ions decreases due to the formation of complexes and precipitation of ferric hydroxides, and the oxidation potential of hydroxyl radicals also decreases sapub.org.
Electrochemical and Plasma-Assisted Degradation of this compound
Electrochemical advanced oxidation processes (EAOPs) offer advantages for pollution prevention and remediation due to their energy efficiency, amenability to automation, and simple equipment requirements uclm.es. These processes involve the generation of oxidants in situ, leading to the degradation of pollutants. Plasma-assisted treatments, often considered a type of AOP, also generate reactive species capable of degrading organic contaminants mdpi.comacs.org.
Electrocoagulation and Anodic Oxidation Principles in this compound Removal
Electrocoagulation (EC) is an electrochemical process that removes pollutants by generating coagulants in situ through the electrolytic oxidation of sacrificial anodes, commonly made of iron or aluminum mdpi.comeeer.orgresearchgate.net. When iron electrodes are used, Fe²⁺ and Fe³⁺ ions are generated, which then hydrolyze to form various metal hydroxide (B78521) species eeer.org. These metal hydroxides act as coagulants, destabilizing contaminant charges and aggregating pollutants into flocs that can be removed by sedimentation or flotation mdpi.comresearchgate.net.
Anodic oxidation is another principle involved in electrochemical degradation. Organic pollutants can be directly oxidized at the anode surface or indirectly oxidized by electrochemically generated oxidants uclm.esbiotechrep.ir.
Electro-oxidation Coupled with Plasma Treatment for this compound Mineralization
The combination of electro-oxidation and plasma treatment has been investigated for the degradation and mineralization of azo dyes like Carmoisine (Acid Red 14) mdpi.com. A sequenced process combining electro-oxidation with plasma at atmospheric pressure has demonstrated high efficiency in the decolorization and mineralization of Carmoisine in aqueous solutions mdpi.com. This sequenced process achieved 100% degradation efficiency for Acid Red 14 in 60 minutes mdpi.com. The introduction of small quantities of iron ions as catalysts into the plasma process, along with hydrogen peroxide formed during the plasma electrical discharge, was observed to increase the formation of hydroxyl radicals, thereby promoting better dye degradation performance mdpi.com.
Characterization of Reactive Species in Electrochemical Processes
Electrochemical processes involve the generation of various reactive species that contribute to pollutant degradation uclm.esmdpi.com. In addition to direct electron transfer reactions at the electrode surface, mediated oxidation by electrochemically generated oxidants occurs uclm.es. Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻), are key intermediates in many electrochemical AOPs mdpi.com.
Methods for characterizing these reactive species in electrochemical systems are crucial for understanding the degradation mechanisms mdpi.comupmc.fr. While the search results discuss the characterization of reactive species in a broader context of electrochemical processes and antioxidant properties, the principles apply to the study of this compound degradation. Techniques often involve monitoring the reactions of these radicals with specific probe molecules or utilizing electrochemical methods to study their formation and reactivity mdpi.com. In plasma treatments, the interaction of plasma with water leads to the production of various reactive species, including radicals like •OH, H•, and O•, as well as molecules like H₂O₂ and O₃, which contribute to the oxidation of organic pollutants mdpi.commdpi.com.
Other Advanced Oxidation Techniques for this compound (e.g., Ozonation, Sonolysis)
Besides Fenton-based processes and electrochemical methods, other advanced oxidation techniques, such as ozonation and sonolysis, have been explored for the degradation of organic pollutants, including dyes cwejournal.orgmdpi.comdeswater.comnih.gov.
Ozonation utilizes ozone (O₃), a strong oxidant, to degrade organic compounds cwejournal.org. While ozone can react directly with pollutants, its effectiveness can be enhanced by combining it with other processes, such as H₂O₂ or UV irradiation, to promote the formation of hydroxyl radicals cwejournal.orgmdpi.comiwaponline.com. The combination of ozone and hydrogen peroxide (O₃/H₂O₂) leads to the production of •OH through a complex series of reactions iwaponline.com.
Sonolysis involves the use of ultrasound irradiation, which can induce cavitation in water. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of reactive species, including hydroxyl radicals cwejournal.orgnih.gov. Sonolysis can also enhance mass transfer and the efficiency of other AOPs when used in combination cwejournal.orgnih.gov. Studies have investigated the degradation of dyes using sonication alone or in combination with other methods like ozonation or electrochemical processes biotechrep.irdeswater.comnih.gov. For example, sonoelectrochemistry has been examined for the decolorization of Reactive Orange 122, demonstrating significant color and COD removal biotechrep.ir.
Biological Remediation of this compound
Biological remediation utilizes microorganisms and their enzymes to transform or degrade pollutants. This approach is considered environmentally friendly, cost-effective, and can lead to the mineralization of dyes into harmless compounds jabonline.inthepab.org.
Microbial Degradation Pathways for Azo Dyes (e.g., Azoreductases, Laccases, Peroxidases)
The microbial degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-). This process can occur through reductive or oxidative pathways, mediated by specific enzymes.
Under anaerobic or low oxygen conditions, azoreductases are key enzymes that catalyze the reductive cleavage of the azo bond, leading to the formation of colorless aromatic amines. escholarship.orgcore.ac.uk This is often the initial step in azo dye biodegradation. thepab.org
In contrast, oxidative enzymes such as laccases, peroxidases (including lignin (B12514952) peroxidase and manganese peroxidase), and tyrosinases are involved in the degradation of azo dyes, particularly under aerobic conditions. ijplantenviro.comthepab.orgescholarship.orgcore.ac.uk Laccases catalyze the one-electron oxidation of phenolic and aminoaromatic substrates, which can lead to various reactions including polymerization, depolymerization, and ring cleavage of aromatic compounds. core.ac.uk Peroxidases, often in the presence of hydrogen peroxide, can also cleave the azo bond or modify the dye structure through oxidation. ijplantenviro.com Some studies indicate that peroxidases and laccases can degrade azo dyes without producing toxic aromatic amines. ijplantenviro.com
Complete mineralization of azo dyes often requires a two-step process: an initial anaerobic treatment for decolorization via reductive cleavage, followed by an oxidative process to degrade the resulting aromatic amines. escholarship.org
Identification and Characterization of Dye-Degrading Microorganisms (e.g., Bacterial Strains, Fungal Strains, Yeasts)
A wide variety of microorganisms, including bacteria, fungi, and yeasts, have been identified as capable of degrading azo dyes. ijarbs.comnih.gov
Bacterial strains are considered promising tools for azo dye removal from textile effluents due to their efficient enzymatic systems. jabonline.inescholarship.org Studies have reported the ability of various bacterial species to decolorize and degrade azo dyes under different conditions. For example, Oerskovia paurometabola has been reported for the efficient degradation of Acid Red 14 under anaerobic conditions. jabonline.in Pseudomonas spp. and Clostridium spp. have also been reported to degrade azo dyes under aerobic conditions. jabonline.in Bacillus species, such as Bacillus cereus, have shown high efficiency in remediating various synthetic dyes. jmbfs.org Stenotrophomonas strains isolated from textile effluent have demonstrated the ability to decolorize and degrade azo dyes, including Acid Red, with the involvement of azoreductase activity. nih.gov
Fungi, particularly white-rot fungi, are well-known for their ability to mineralize azo dyes, often utilizing their ligninolytic enzyme systems comprising laccase, lignin peroxidase, and manganese peroxidase. thepab.orgijarbs.comtandfonline.com Genera like Aspergillus, Penicillium, and Trametes have been studied for their dye degradation capabilities. tandfonline.commdpi.com
Yeasts, such as Pichia, Candida, and Scheffersomyces, have also been confirmed as efficient degraders of various azo dyes under aerobic conditions. researchgate.net A newly isolated strain of Pichia sp. designated TCL showed excellent aerobic decolorizing ability against Acid Red B (a related azo dye) and could tolerate high concentrations of the dye. researchgate.net
Bioreactor Design and Performance for this compound Treatment (e.g., Anaerobic-Aerobic Processes, Constructed Wetlands)
Bioreactor design plays a crucial role in optimizing the biological treatment of dye-containing effluents. Various reactor configurations have been explored, including sequential anaerobic-aerobic processes and constructed wetlands.
Sequential anaerobic-aerobic bioreactors are commonly used for azo dye treatment. The anaerobic stage facilitates the reductive cleavage of the azo bond, leading to decolorization and the formation of aromatic amines. The subsequent aerobic stage is designed to degrade these potentially toxic aromatic amines. escholarship.orgd-nb.info This two-stage approach leverages the different enzymatic capabilities of microorganisms under varying oxygen conditions, leading to more comprehensive degradation.
Constructed wetlands (CWs) are considered a low-cost and eco-technical option for treating industrial wastewater, including textile effluents containing dyes. bibliotekanauki.plnih.gov CWs utilize a combination of physical, chemical, and biological processes for pollutant removal. mdpi.com Microorganisms within the wetland substrate play a significant role in the degradation of contaminants. mdpi.com Constructed wetlands can be designed as surface flow or subsurface flow systems, with the latter promoting anaerobic conditions that can be suitable for the initial reductive decolorization of azo dyes. nih.gov Organic matter amendments in CWs can enhance processes like sulfate (B86663) reduction, which indirectly aids in metal removal and provides a carbon source for anaerobic microorganisms involved in degradation. mdpi.com Multi-Stage Recirculating Constructed Wetlands (MSR Constructed Wetlands) are engineered systems that can include anaerobic and aerobic stages, utilizing biofilms on substrates for enhanced attached growth treatment processes. biomatrixwater.com
Hybrid and Integrated Treatment Systems for this compound-Containing Effluents
Given the complex nature and recalcitrance of some dyes, hybrid and integrated treatment systems combining different approaches are often employed to achieve higher removal efficiencies. researchgate.net
Combination of Physical, Chemical, and Biological Processes for Enhanced Removal
Hybrid wastewater treatment systems integrate physical, chemical, and biological processes to leverage the advantages of each method for more comprehensive pollutant removal. researchgate.netnanobioletters.com This is particularly relevant for complex industrial effluents containing a mixture of contaminants, including recalcitrant dyes like this compound.
Physical methods such as adsorption, filtration, and sedimentation can be used for the initial removal of suspended solids and some dissolved dyes. researchgate.net Chemical processes, such as advanced oxidation processes (AOPs) like ozonation or Fenton's process, can be employed to break down complex dye molecules or make them more amenable to biological degradation. researchgate.netresearchgate.net Biological treatment, as discussed earlier, involves microbial degradation of the dye and its byproducts.
Combining these methods in a sequential or integrated manner can lead to enhanced removal efficiency compared to using single technologies. For example, a hybrid system coupling electrocoagulation and solar photocatalysis has been applied for the treatment of food dyes. researchgate.net Hybrid systems incorporating oxidative mechanisms can reduce toxicity and improve the biodegradability of wastewater. researchgate.net The integration of microbial treatment with physical or chemical processes can provide a more robust and efficient solution for treating this compound-containing effluents.
Table: Examples of Microorganisms Involved in Azo Dye Degradation
| Microorganism Type | Examples | Relevant Enzymes | Conditions | Source |
| Bacteria | Oerskovia paurometabola, Pseudomonas spp., Clostridium spp., Bacillus spp., Stenotrophomonas spp. | Azoreductases, Laccases, Peroxidases, Tyrosinases | Anaerobic, Aerobic | jabonline.inescholarship.orgnih.govtandfonline.com |
| Fungi | White-rot fungi (Trametes, Phanerochaete), Aspergillus spp., Penicillium spp. | Laccases, Lignin Peroxidases, Manganese Peroxidases | Aerobic | thepab.orgijarbs.comtandfonline.commdpi.com |
| Yeasts | Pichia spp., Candida spp., Scheffersomyces spp. | Putative oxidative enzymes (Ligninolytic enzymes) | Aerobic | nih.govresearchgate.net |
Mechanisms of Enhanced Degradation in Hybrid Systems
Hybrid systems, combining different treatment methods, have shown potential for enhancing the degradation of dyes like this compound. These systems often leverage the synergistic effects between physical, chemical, and biological processes to achieve higher removal efficiencies and more complete mineralization of the target compounds.
One approach involves the combination of photocatalytic materials with microorganisms. In such hybrid systems, photocatalytic materials can generate reactive species under irradiation, which can directly degrade dye molecules or facilitate microbial degradation. Microorganisms, in turn, can contribute to the degradation process through their enzymatic activities and metabolic pathways. Some studies have explored hybrid systems utilizing photocatalytic materials like CdS nanoparticles combined with microorganisms such as Shewanella oneidensis MR-1 for the degradation of azo dyes, demonstrating enhanced azo bond cleavage under anaerobic photoexcitation scispace.com. Another example involves the use of TiO2 in combination with microorganisms to improve the yield and efficiency of degradation processes scispace.com.
Advanced Oxidation Processes (AOPs) are frequently integrated into hybrid systems for dye degradation. AOPs rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), singlet oxygen (•O), and hydroperoxyl radicals (HO2•), which can effectively oxidize recalcitrant organic pollutants researchgate.net. Hybrid AOPs, such as the combination of hydrodynamic cavitation with ozonation, hydrogen peroxide, or UV treatment, have been investigated for the degradation of various dyes, showing significant synergistic effects and high decolorization efficiencies within short treatment times mostwiedzy.pl. For instance, the combination of hydrodynamic cavitation and ozonation demonstrated a synergistic coefficient of 1.84 and achieved 100% decolorization of Brilliant Cresyl Blue within 1 minute in one study mostwiedzy.pl.
Magnetic catalytic systems (MCSs), particularly those incorporating functionalized magnetic nanoparticles or biochar, represent another class of hybrid systems explored for dye degradation. These systems offer advantages such as easy separation from the treated water due to their magnetic properties. Iron-loaded biochars derived from biodegradable materials, such as rice husk and coir pith, have been investigated as MCSs for the decomposition of azo dyes, resulting in nearly complete decolorization rsc.org. These catalysts can promote degradation through catalytic oxidation or by facilitating the activity of other degradation agents.
While specific detailed research findings on the mechanisms of enhanced degradation of this compound in hybrid systems were not extensively found in the provided search results, the principles observed for other azo dyes and organic pollutants in these systems can be extrapolated. Enhanced degradation in hybrid systems is generally attributed to:
Synergistic radical generation: Combining AOPs can lead to a higher concentration and variety of reactive radicals compared to individual processes. mostwiedzy.pl
Improved mass transfer: Cavitation in hydrodynamic cavitation-based systems can enhance mass transfer between the aqueous phase and catalyst surfaces or microbial cells, facilitating degradation. mostwiedzy.pl
Combined degradation pathways: Hybrid systems can simultaneously utilize different degradation mechanisms, such as photocatalytic oxidation, microbial enzymatic breakdown, and chemical oxidation, leading to more complete mineralization. scispace.com
Reduced inhibition: In photocatalytic-microbial hybrid systems, microorganisms can potentially mitigate the inhibitory effects of photocatalytic intermediates on the degradation process. scispace.com
Environmental Fate and Transport Mechanisms of this compound in Aquatic and Terrestrial Systems
The environmental fate and transport of a chemical compound like this compound are determined by its intrinsic physical and chemical properties, its release patterns into the environment, and the characteristics of the environmental compartments it enters, such as water, soil, and sediment researchgate.netoup.comlibretexts.org. These factors influence processes such as degradation, migration, and potential bioaccumulation researchgate.net.
Azo acid dyes, including those structurally related to this compound, are generally characterized by their water solubility canada.ca. However, some azo solvent dyes are sparingly soluble in water canada.ca. The solubility and partitioning behavior of dyes significantly impact their distribution and mobility in aquatic and terrestrial systems canada.ca.
Environmental fate models are utilized to estimate the distribution of chemicals between different environmental media and predict their transport and transformation rates researchgate.net. These models consider factors such as persistence, reactivity, migration in groundwater, removal by wastewater treatment, and bioaccumulation potential researchgate.net.
Adsorption Mechanisms on Environmental Matrices (e.g., Soil, Sediment, Activated Carbon)
Adsorption plays a crucial role in the environmental fate and transport of dyes, influencing their mobility and bioavailability in soil and sediment mdpi.com. The adsorption of organic chemicals onto environmental matrices is influenced by the chemical's properties and the characteristics of the matrix, such as organic matter content and surface area mdpi.com.
For hydrophobic organic contaminants, adsorption onto carbon materials like activated carbon and biochar is a significant removal mechanism due to their large adsorptive capacities mdpi.com. Activated carbon is widely used for dye removal from wastewater through adsorption researchgate.netresearchgate.net. The efficiency of adsorption is directly related to the surface area and porosity of the adsorbent material mdpi.com. Activated carbon can be produced from various precursors, including agricultural wastes, offering a potentially low-cost adsorbent option core.ac.uk.
Adsorption mechanisms can involve electrostatic interactions, surface complexation, and other forces depending on the nature of the dye and the adsorbent mdpi.comresearchgate.net. For instance, electrostatic attraction has been found to dominate the interaction of some acid and reactive dyes with multiwall carbon nanotubes researchgate.net.
In soil and sediment, organic matter content significantly influences the adsorption of organic pollutants mdpi.com. Sediments and organic matter in soils play important roles in controlling the adsorption of hydrophobic organic contaminants mdpi.com. Thin-layer capping of contaminated sediment with activated carbon aims to sequester contaminants and reduce their bioavailability by strong adsorption . Powdered activated carbon has been shown to be more effective in sequestering some contaminants in the short term compared to granular activated carbon .
Water Solubility and Hydrophilicity Influence on Environmental Mobility
Water solubility and hydrophilicity are key properties that govern the mobility of chemicals in the environment oup.comcanada.canih.gov. Substances with high water solubility and hydrophilicity tend to remain in the aqueous phase and can be transported over long distances in surface water and groundwater canada.caumweltbundesamt.de. Conversely, hydrophobic substances are more likely to partition to organic matter in soil and sediment, reducing their mobility canada.camdpi.com.
Azo acid dyes, including those structurally similar to this compound, are generally reported to be soluble in water, often with solubilities well above 1 g/L canada.ca. This high water solubility suggests that this compound, being an acid dye, would exhibit significant mobility in aquatic systems. When released into water, it is expected to remain in the water column for relatively long periods due to its hydrophilicity canada.ca. The presence of sulfonate groups contributes to the water solubility of acid dyes nih.gov.
The mobility of persistent substances in the aquatic environment is a concern as they can pass through wastewater treatment plants and potentially reach drinking water resources umweltbundesamt.de.
Assessment of Persistence in Diverse Environmental Compartments
Persistence refers to the resistance of a chemical to degradation in environmental compartments such as water, soil, and sediment nih.gov. The persistence of a substance is typically assessed based on its degradation half-life under specified conditions nih.gov.
Available experimental and modelled data regarding the abiotic and biotic degradation of azo acid dyes indicate that these substances are likely to persist in water, sediment, and soil canada.ca. Standard biodegradation tests may not show significant degradation for some azo acid dyes under aerobic conditions canada.ca.
In anaerobic environments, such as the anoxic layers of sediments, there is a potential for azo dyes to degrade through the cleavage of the azo bond, leading to the formation of aromatic amines canada.ca. This reductive degradation pathway is facilitated by anaerobic or reducing conditions canada.ca.
The assessment of persistence often involves considering half-lives in different environmental compartments, including marine water, fresh or estuarine water, soil, and sediment umweltbundesamt.de. Criteria for persistence are defined based on degradation half-lives; for example, a substance may be considered persistent in the aquatic environment if its degradation half-life in fresh or estuarine water is higher than 40 days umweltbundesamt.de.
While specific experimental degradation half-life data for this compound in various environmental compartments were not found, the general characteristics of azo acid dyes suggest a potential for persistence, particularly under aerobic conditions canada.ca. The degradation pathways, when they occur, may involve the cleavage of the azo bond, especially in anaerobic environments canada.ca.
Data Table:
| Property | Observation/Characteristic | Relevant Section | Source |
| Water Solubility | Generally soluble, often > 1 g/L (for azo acid dyes) | 4.4.2 | canada.ca |
| Persistence (Aerobic) | Likely to persist (for azo acid dyes) | 4.4.3 | canada.ca |
| Degradation (Anaerobic) | Potential for azo bond cleavage, forming aromatic amines (for azo dyes) | 4.4.3 | canada.ca |
| Adsorption on Organic Matter | Significant influence of organic matter content in soil and sediment (for organic pollutants) | 4.4.1 | mdpi.com |
| Adsorption on Activated Carbon | Effective removal mechanism for dyes | 4.4.1 | researchgate.netresearchgate.net |
Interactions and Modifications of Acid Red 122 in Material Systems
Surface Modification of Acid Red 122 for Performance Enhancement
Surface modification techniques are employed to improve the inherent properties of pigments like this compound, such as dispersibility, tinting strength, and stability, thereby expanding their range of applications.
Nanomaterials, such as fumed silica (B1680970), have been explored as modification agents for Pigment Red 122. Fumed silica, an amorphous particle with a small size (typically 10-40 nm) and a large specific surface area, can be used as an adsorption carrier for pigment modification. A precipitation-adsorption modification method has been employed to modify Pigment Red 122 with fumed silica. nih.govindiamart.com
Modification with fumed silica has been shown to enhance the properties of Pigment Red 122. Studies indicate that when fumed silica is added at certain concentrations, the modified pigment exhibits improved water dispersibility, hiding power, and heat resistance. At a 20% addition level of fumed silica, these properties, along with color light and coloring power, were significantly enhanced, while the crystal form of the pigment did not change significantly. nih.govindiamart.com The thermal stability of Pigment Red 122 is generally high, reported to be above 500 °C for the unmodified pigment, with degradation and weight loss occurring in the temperature range of 450–820 °C. fishersci.ca Modified pigments, such as those treated with silanes, also demonstrate high thermal stability. fishersci.ca The outstanding thermal stability and migration resistance are key features of Pigment Red 122. nih.govnih.gov
The following table illustrates the impact of fumed silica addition on select properties of Pigment Red 122 based on research findings:
| Fumed Silica Addition Level | Water Dispersibility | Hiding Power | Heat Resistance |
| 10% | Enhanced | Enhanced | Enhanced |
| 20% | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
(Data compiled from research findings on fumed silica modification of Pigment Red 122 nih.govindiamart.com)
Application of Nanomaterials in Pigment Modification (e.g., Fumed Silica)
Interaction of this compound with Polymeric and Colloidal Systems
This compound interacts with various polymeric and colloidal systems, which is crucial for its application in formulations like inks, paints, and plastics.
Interactions between dyes and surfactants are a subject of study in colloid chemistry. While specific research detailing the interaction between this compound and Cetyltrimethyl Ammonium (B1175870) Bromide (CTAB) was not found in the searched literature, studies on the interaction of other dyes, such as Reactive Orange 122, Reactive Red 223, Acid Red 27, and Methyl Red, with cationic surfactants like CTAB provide insight into the nature of such interactions. These studies often investigate the solubilization and binding behavior of dyes in the presence of surfactants, revealing strong interactions often driven by electrostatic and hydrophobic forces, leading to the formation of dye-surfactant complexes and changes in spectroscopic properties. wikipedia.orgatamankimya.comsigmaaldrich.comsigmaaldrich.com
Pigment Red 122 is widely integrated into a variety of polymer blends and coatings due to its excellent fastness properties, including high resistance to organic solvents and heat, and its non-migratory nature in many plastics. It is effectively used in plastics such as HDPE, LLDPE, LDPE, PP, PVC, PS, ABS, PET, PU, RUB, EVA, PC, and PA. nih.govnih.gov In the coatings industry, it is applied in diverse systems including baking paints, water-based paints, oil-based paints, decorative paints, latex paints, leather coatings, industrial paints, powder coatings, coiled steel coatings, architectural coatings, and automotive paints. nih.govnih.govnih.govnih.gov
Techniques like encapsulation are also employed to integrate Pigment Red 122 into specific polymer systems, such as UV-curable resins for inkjet printing inks and surface coatings. cenmed.comwikidata.orgamericanelements.com Encapsulation can be achieved by mixing surfactant-stabilized pigment dispersions with monomer/oligomer mini-emulsions, followed by UV curing. cenmed.comamericanelements.com The efficiency of encapsulation can be confirmed using techniques like thermogravimetric analysis (TGA) and ultracentrifuge sedimentation. cenmed.comwikidata.orgamericanelements.com The stability and particle size of encapsulated pigment dispersions can be influenced by factors such as the structure and amount of copolymers used for modification, as demonstrated with styrene-maleic acid copolymers. wikidata.orgamericanelements.com
Interactions with Surfactants (e.g., Cetyltrimethyl Ammonium Bromide)
Advanced Applications of this compound in Material Science Research
Beyond its traditional use as a colorant, the intrinsic properties of this compound lend themselves to advanced applications in material science. As a quinacridone (B94251) pigment, it possesses semiconducting properties. fishersci.ca This characteristic has led to its exploration and use in areas such as thin-film transistors, semiconductors, and organic solar cells. fishersci.ca Its ability to form fine, dispersed crystals with high thermal stability also allows it to act as a nucleating agent in some polymer systems. fishersci.ca
| Advanced Application Area | Relevant Property of this compound |
| Thin-film transistors | Semiconducting properties |
| Semiconductors | Semiconducting properties |
| Organic solar cells | Semiconducting properties |
| Nucleating agent in polymers | Ability to form fine, dispersed crystals with high thermal stability |
Concluding Remarks and Future Research Trajectories for Acid Red 122
Current Challenges in Acid Red 122 Research and Application
The research and application of this compound, a quinacridone-based pigment, face several ongoing challenges. A primary issue is its tendency to aggregate, which can negatively impact its performance in various applications. mdpi.com The presence of N–H and C=O groups in its structure facilitates the formation of hydrogen bond networks, contributing to this aggregation. mdpi.com In industrial applications, particularly in polymer masterbatches, achieving a uniform color can be challenging due to processing problems arising from viscosity variations. mdpi.com
Another significant challenge lies in the environmental remediation of water contaminated with this compound and other similar dyes. The stability and persistence of these organic pollutants make their removal from wastewater a complex issue. mdpi.com Developing cost-effective and efficient technologies for the remediation of such pollutants remains a critical hurdle. mdpi.com Furthermore, the synthesis of this compound has historically involved chemicals that are difficult to treat biochemically, posing environmental concerns and complicating post-processing procedures. google.com For instance, the use of m-nitrobenzene sodium sulfonate as an oxidant presents such challenges. google.com
The dispersion of this compound in aqueous systems is another area of concern, particularly for applications like water-based inks. researchgate.net The weak interaction between conventional polymeric dispersants and the pigment can limit the stability and performance of the final product. researchgate.net This necessitates the development of novel dispersants with stronger interactions with the pigment particles. researchgate.net
Emerging Research Directions in Synthesis, Analysis, and Remediation of this compound
Emerging research is actively addressing the challenges associated with this compound. In the realm of synthesis, there is a clear trend towards developing greener and more efficient processes. One innovative approach involves using hydrogen peroxide as an oxidant in a basic medium for the oxidative condensation step, which is a more environmentally friendly alternative to traditional oxidants. google.com Another promising direction is the use of solid acids for the ring-closure reaction, which can be recycled and are less corrosive to equipment. google.com
Regarding analysis and application, research is focusing on improving the dispersion of this compound in various media. This includes the synthesis of novel copolymers, such as those based on acrylic acid and 2-ethylhexyl acrylate, which have shown promise as dispersants for Pigment Red 122 in water. researchgate.net The development of encapsulated pigments is another area of active investigation. Encapsulating Pigment Red 122 within a polymer shell, for instance using styrene-maleic acid copolymers, can enhance its stability and dispersibility. researchgate.net
In the field of remediation, nanotechnology is emerging as a promising technology for the treatment of persistent organic pollutants like this compound. mdpi.com Nanomaterials are being explored for their potential in the efficient degradation and removal of such pollutants from wastewater. mdpi.com The focus is on developing advanced and cost-effective remediation technologies with low maintenance requirements. mdpi.com
Theoretical and Computational Approaches to Understanding this compound Behavior
Theoretical and computational methods are increasingly being employed to gain deeper insights into the behavior of this compound and similar chemical systems at the molecular level. These approaches are invaluable for understanding and predicting the properties and interactions of complex molecules.
Key areas of application include:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the structural and dynamic properties of polyelectrolytes and pigments like this compound. mdpi.com These simulations provide detailed information about short-range molecular behavior and can help in understanding phenomena like counterion condensation and macromolecular association. mdpi.comacs.org
Density Functional Theory (DFT): DFT calculations are useful for analyzing the electronic structure and properties of molecules. acs.orgresearchgate.net For instance, DFT can be used to determine the electrostatic potential and surface charge of molecules, providing insights into their nucleophilic and electrophilic regions and helping to understand adsorption mechanisms. researchgate.net
Investigating Intermolecular Interactions: Computational methods are crucial for studying the driving forces behind processes like copigmentation, including π–π stacking interactions and hydrogen bonding. acs.org These theoretical calculations can help in designing model systems to establish structure-affinity and structure-optical-property relationships. acs.org
Predicting Material Properties: Computational approaches can be used to predict the rheological behavior of polymer masterbatches containing pigments like this compound, helping to optimize processing conditions and avoid issues like non-uniform color. mdpi.com They can also be used to calculate properties like surface free energy. mdpi.com
By combining experimental work with these powerful computational tools, researchers can accelerate the development of new materials and processes related to this compound.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for identifying and quantifying Acid Red 122 in complex mixtures?
- Methodological Answer : this compound can be identified and quantified using reverse-phase HPLC with a C18 column, mobile phases containing acetonitrile/water (e.g., 70:30 v/v) adjusted to pH 2.5–3.0 with phosphoric acid, and UV-Vis detection at λ~520 nm (its λmax). For MS compatibility, replace phosphoric acid with formic acid . Validation should include calibration curves (R<sup>2</sup> ≥ 0.995), limits of detection (LOD < 0.1 µg/mL), and spike-recovery tests (85–115%) in representative matrices .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility requires strict control of reaction parameters:
- Precision : Document stoichiometric ratios (e.g., diazo coupling agent:substrate molar ratio), temperature (±1°C), and pH (±0.1 units).
- Purity : Characterize products via <sup>1</sup>H NMR (e.g., aromatic proton integration) and HPLC purity (>98%).
- Reporting : Follow guidelines for experimental details (e.g., solvent grade, catalyst batch) to enable replication .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported molar extinction coefficients (ε) of this compound across solvent systems?
- Methodological Answer :
- Systematic Comparison : Measure ε in standardized solvents (e.g., water, methanol, DMSO) under controlled conditions (25°C, pH 7.0) using a double-beam spectrophotometer.
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability, accounting for instrument calibration errors (±2% typical) .
- Meta-Analysis : Aggregate literature data (n ≥ 20 studies) to calculate weighted mean ε values, addressing outliers via Grubbs’ test (α = 0.05) .
Q. How can degradation pathways of this compound under UV exposure be characterized using coupled chromatographic-spectroscopic techniques?
- Methodological Answer :
- Degradation Setup : Irradiate this compound solutions (0.1 mM) in a photoreactor (λ = 254 nm, 25°C) with controlled oxygen levels.
- Product Identification : Use HPLC-MS (ESI− mode) to detect intermediates (e.g., sulfonate cleavage products). Assign structures via MS/MS fragmentation patterns and compare with synthetic standards .
- Kinetic Modeling : Fit pseudo-first-order decay curves (R<sup>2</sup> > 0.95) and calculate half-lives (t1/2) under varying pH and light intensities .
Q. What computational and experimental approaches validate this compound’s interactions with model biomolecules (e.g., serum albumin)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding sites on albumin (PDB ID: 1BM0). Validate with fluorescence quenching assays (λex = 280 nm) and Stern-Volmer analysis to calculate binding constants (Kb ~10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>) .
- Thermodynamic Studies : Measure ΔH and ΔS via isothermal titration calorimetry (ITC) to distinguish hydrophobic vs. electrostatic interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s thermal stability in polymeric matrices?
- Methodological Answer :
- Controlled Replication : Repeat TGA/DSC analyses (heating rate: 10°C/min, N2 atmosphere) using identical polymer grades (e.g., PET vs. PLA).
- Factor Screening : Apply Taguchi design (L9 orthogonal array) to test variables (e.g., dye concentration, polymer crystallinity).
- Contradiction Resolution : Use principal component analysis (PCA) to isolate dominant degradation factors (e.g., matrix polarity > temperature ramp) .
Experimental Design
Q. What optimization frameworks are effective for enhancing this compound’s photostability in textile applications?
- Methodological Answer :
- DoE Approach : Use response surface methodology (RSM) with central composite design to optimize UV absorber additives (e.g., benzotriazoles).
- Performance Metrics : Quantify colorfastness via CIELAB ΔE values (<5 after 100 h Xenon arc exposure) .
- Mechanistic Insight : Conduct FTIR-ATR to detect dye-fiber covalent bonding, improving wash-fastness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
